4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine
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Overview
Description
4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is an organic compound with the molecular formula C14H14Br2N2O2 It is a derivative of biphenyl, characterized by the presence of bromine and methoxy groups on the biphenyl core, along with amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine typically involves the bromination of 5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The amino groups may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-1,1’-biphenyl
- 5,5’-Dimethoxy-[1,1’-biphenyl]-2,2’-diamine
- 1,2-Dibromo-4,5-dimethoxybenzene
Uniqueness
4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is unique due to the specific combination of bromine, methoxy, and amino groups on the biphenyl core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H14Br2N2O2 |
---|---|
Molecular Weight |
402.08 g/mol |
IUPAC Name |
2-(2-amino-4-bromo-5-methoxyphenyl)-5-bromo-4-methoxyaniline |
InChI |
InChI=1S/C14H14Br2N2O2/c1-19-13-3-7(11(17)5-9(13)15)8-4-14(20-2)10(16)6-12(8)18/h3-6H,17-18H2,1-2H3 |
InChI Key |
YZWWFODBYBIXPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2N)Br)OC)N)Br |
Origin of Product |
United States |
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